molecular formula C21H15N3O5 B3406473 (E)-9-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide CAS No. 325702-74-7

(E)-9-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide

Cat. No.: B3406473
CAS No.: 325702-74-7
M. Wt: 389.4
InChI Key: KQOVGWHHZQBVKK-WSDLNYQXSA-N
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Description

This compound features a fluorene backbone substituted with a hydroxy group at the 9-position, a carbohydrazide moiety, and a benzylidene group bearing hydroxy and nitro substituents at the 2- and 5-positions, respectively (Figure 1). The (E)-configuration of the hydrazone linkage is critical for its structural stability and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

9-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c25-19-10-9-14(24(28)29)11-13(19)12-22-23-20(26)21(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,25,27H,(H,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVGWHHZQBVKK-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide typically involves a multi-step process:

  • Formation of the Hydrazide Intermediate: : The initial step involves the reaction of 9H-fluorene-9-carboxylic acid with hydrazine hydrate to form 9H-fluorene-9-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Condensation Reaction: : The hydrazide intermediate is then reacted with 2-hydroxy-5-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product. The reaction is typically conducted under reflux conditions to ensure complete condensation and formation of the (E)-isomer.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzylidene moiety, where nucleophiles can replace the nitro group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amino-substituted derivatives

    Substitution: Formation of various substituted benzylidene derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an antimicrobial or anticancer agent, although further research is needed to confirm these activities.

Industry

In the industrial sector, (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (E)-9-hydroxy-N’-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in pathogenic organisms.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Systems

(a) N'-[(furan-2-yl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide
  • Key Differences : Replaces the benzylidene group with a furan ring.
  • Impact : The furan’s oxygen atom introduces additional lone pairs, altering electronic properties. Reduced conjugation compared to the nitro-substituted benzylidene may decrease fluorescence intensity .
(b) 3-(9H-Carbazol-9-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide
  • Key Differences : Substitutes fluorene with carbazole and introduces an ethoxy group.
  • The ethoxy group improves solubility but reduces hydrogen-bonding capacity compared to the nitro group .

Analogs with Varied Substituents on the Benzylidene Group

(a) (E)-9-hydroxy-N-(2-hydroxybenzylidene)-9H-fluorene-9-carbohydrazide
  • Key Differences : Lacks the nitro group at the 5-position of the benzylidene ring.
  • Impact : Absence of the nitro group reduces electron-withdrawing effects, leading to a less polarized hydrazone bond. This may decrease reactivity in charge-transfer interactions .
(b) N'-[1-(4-methoxy-3-nitro-phenyl)ethenyl]-9H-fluorene-9-carbohydrazide
  • Key Differences : Nitro group at the 3-position (vs. 5-position) with a methoxy substituent.

Fluorene Derivatives with Simpler Functionalization

(a) 9-Hydroxyfluorene
  • Key Differences : Lacks both the carbohydrazide and benzylidene groups.
  • Fluorescence is negligible due to the absence of conjugated hydrazone systems .
(b) 2-Nitro-9H-fluorene
  • Key Differences : Nitro group directly attached to the fluorene ring.
  • Impact : The nitro group at the 2-position induces steric hindrance, reducing crystal packing efficiency. Lower thermal stability compared to hydrazone-containing derivatives .

Fluorescence Properties

  • The target compound’s nitro and hydroxy groups enable strong fluorescence, as seen in structurally similar dyes like 2-(2-hydroxy-5-nitrobenzylidene)-1,3-indanedione (HNBID) . HNBID exhibits enhanced antibody-binding efficiency due to nitro-group-mediated charge transfer, suggesting analogous applications for the fluorene derivative .

Hydrogen Bonding and Crystal Packing

  • The hydroxy and nitro groups facilitate robust hydrogen-bonding networks, as demonstrated in 9,9-dimethyl-2-nitro-9H-fluorene . Such interactions improve crystallinity and stability, critical for pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-9-hydroxy-N'-(2-hydroxy-5-nitrobenzylidene)-9H-fluorene-9-carbohydrazide

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